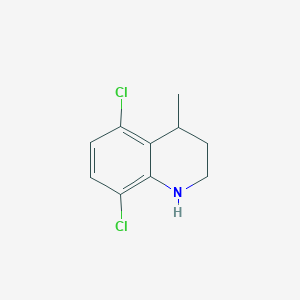
5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid: is a heterocyclic compound belonging to the naphthyridine family This compound is characterized by its three methyl groups attached to the naphthyridine ring, which is a fused bicyclic structure containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One of the efficient methods to synthesize 1,8-naphthyridines, including 5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid, is through multicomponent reactions.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.
Metal-Catalyzed Synthesis: The use of metal catalysts, such as iridium, can facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of 1,8-naphthyridines are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the DNA replication process, leading to antibacterial effects.
Comparación Con Compuestos Similares
- 1,5-Naphthyridine-3-carboxylic acid
- 5,6,7-Trimethyl-1,8-naphthyridine-2-amine
- 5,6,7,8-Tetrahydro-1,5-naphthyridine-3-carboxylic acid
Uniqueness: 5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three methyl groups and a carboxylic acid group makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
5,6,7-trimethyl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-6-7(2)10-4-9(12(15)16)5-13-11(10)14-8(6)3/h4-5H,1-3H3,(H,15,16) |
Clave InChI |
QOQGGLLIBRVZLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N=CC(=C2)C(=O)O)N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)
![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)

![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)
